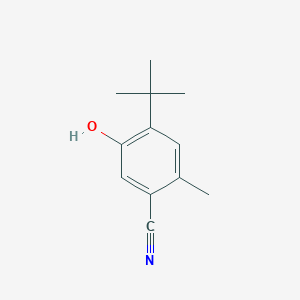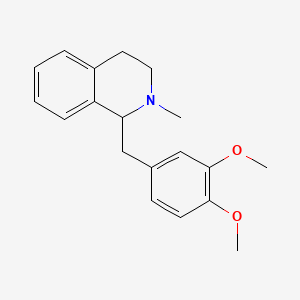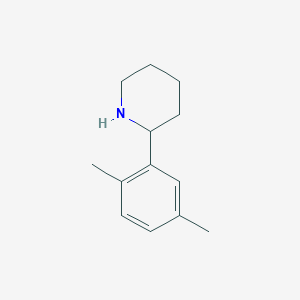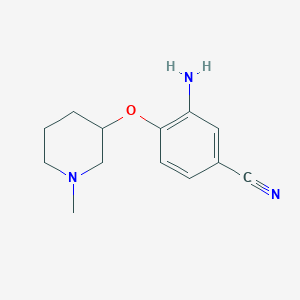![molecular formula C15H11F3N2O2 B13052470 (2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)
(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the trifluoromethoxy group in the phenyl ring enhances the compound’s chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution using a trifluoromethoxy-containing reagent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogenating agents and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its binding affinity to target proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole cores but different substituents.
Trifluoromethoxy-Containing Compounds: Compounds with the trifluoromethoxy group in different positions or attached to different cores.
Uniqueness
The uniqueness of (2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine lies in the combination of the benzoxazole core and the trifluoromethoxy group, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential biological activities compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H11F3N2O2 |
|---|---|
Poids moléculaire |
308.25 g/mol |
Nom IUPAC |
[2-[4-(trifluoromethoxy)phenyl]-1,3-benzoxazol-5-yl]methanamine |
InChI |
InChI=1S/C15H11F3N2O2/c16-15(17,18)22-11-4-2-10(3-5-11)14-20-12-7-9(8-19)1-6-13(12)21-14/h1-7H,8,19H2 |
Clé InChI |
OTBNQZDUSXFMMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CN)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Amino-1-[3-(difluoromethoxy)phenyl]acetone](/img/structure/B13052435.png)







![(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)
